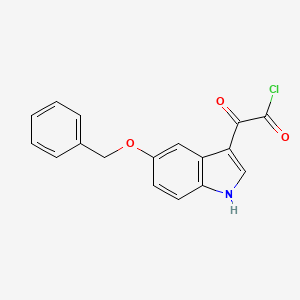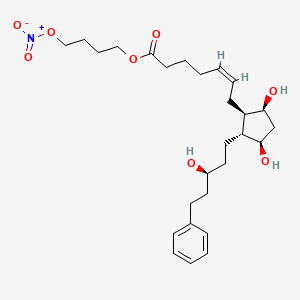
15(S)-Latanoprostene Bunod
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
15(S)-Latanoprostene Bunod is a novel compound that has garnered significant attention in the field of ophthalmology. It is a nitric oxide-donating prostaglandin F2α analog, primarily used for the treatment of glaucoma and ocular hypertension. The compound works by reducing intraocular pressure, which is a critical factor in the management of these eye conditions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 15(S)-Latanoprostene Bunod involves multiple steps, starting from commercially available prostaglandin F2α. The key steps include the introduction of a nitric oxide-donating moiety and the formation of the latanoprostene structure. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production efficiency and product quality.
化学反応の分析
Types of Reactions: 15(S)-Latanoprostene Bunod undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct pharmacological properties.
Reduction: Reduction reactions can modify the nitric oxide-donating moiety, affecting the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, potentially altering the compound’s efficacy and safety profile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique pharmacological profiles.
科学的研究の応用
15(S)-Latanoprostene Bunod has a wide range of scientific research applications:
Chemistry: The compound serves as a model for studying nitric oxide-donating prostaglandins and their synthetic modifications.
Biology: It is used to investigate the biological pathways involved in intraocular pressure regulation and nitric oxide signaling.
Medicine: The primary application is in ophthalmology for the treatment of glaucoma and ocular hypertension. Research is ongoing to explore its potential in other medical conditions.
Industry: The compound is used in the development of new ophthalmic drugs and formulations.
作用機序
15(S)-Latanoprostene Bunod exerts its effects through a dual mechanism:
Prostaglandin Pathway: It activates prostaglandin F2α receptors, leading to increased outflow of aqueous humor from the eye, thereby reducing intraocular pressure.
Nitric Oxide Pathway: The nitric oxide-donating moiety releases nitric oxide, which relaxes the trabecular meshwork and Schlemm’s canal, further enhancing aqueous humor outflow.
類似化合物との比較
Latanoprost: A prostaglandin F2α analog used for glaucoma treatment but lacks the nitric oxide-donating property.
Bimatoprost: Another prostaglandin analog with a different mechanism of action and efficacy profile.
Travoprost: Similar to latanoprost but with variations in receptor affinity and side effect profile.
Uniqueness: 15(S)-Latanoprostene Bunod is unique due to its dual mechanism of action, combining the benefits of prostaglandin F2α analogs with nitric oxide donation. This dual action results in more effective intraocular pressure reduction and potentially fewer side effects compared to other compounds.
特性
CAS番号 |
2099033-64-2 |
|---|---|
分子式 |
C27H41NO8 |
分子量 |
507.6 g/mol |
IUPAC名 |
4-nitrooxybutyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C27H41NO8/c29-22(15-14-21-10-4-3-5-11-21)16-17-24-23(25(30)20-26(24)31)12-6-1-2-7-13-27(32)35-18-8-9-19-36-28(33)34/h1,3-6,10-11,22-26,29-31H,2,7-9,12-20H2/b6-1-/t22-,23-,24-,25+,26-/m1/s1 |
InChIキー |
LOVMMUBRQUFEAH-HYQLKQNJSA-N |
異性体SMILES |
C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C\CCCC(=O)OCCCCO[N+](=O)[O-])CC[C@@H](CCC2=CC=CC=C2)O)O |
正規SMILES |
C1C(C(C(C1O)CC=CCCCC(=O)OCCCCO[N+](=O)[O-])CCC(CCC2=CC=CC=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



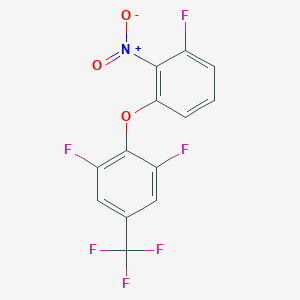
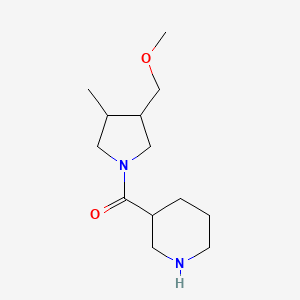
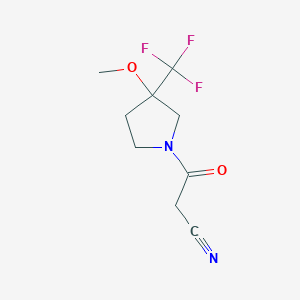
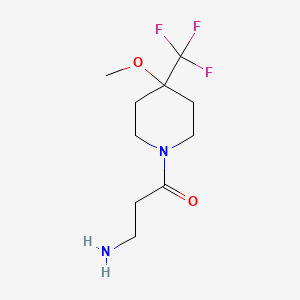
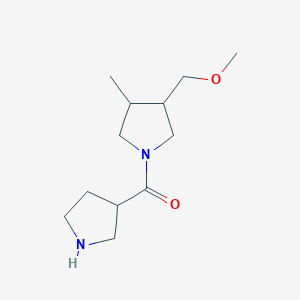
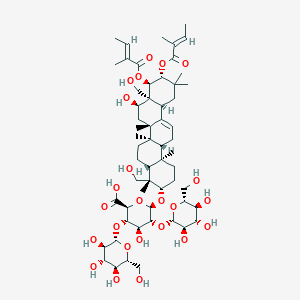
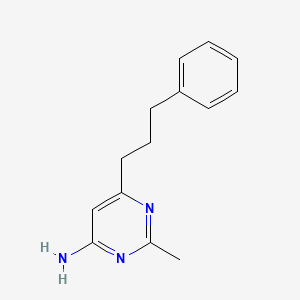
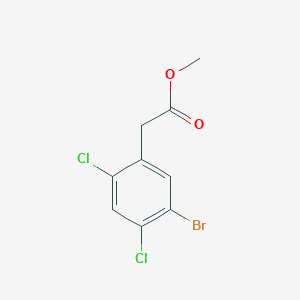
![4-[(E)-[1,1-Dioxo-1,2-benzothiazol-3-yl)-methyl-hydrazono]methyl]-2-methoxy-phenol](/img/structure/B13427565.png)
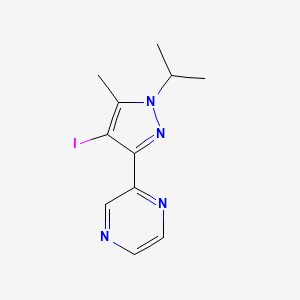
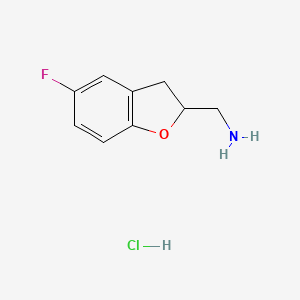
![1-Isopropyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13427597.png)
